Absence of Public-Domain Quantitative Biological Activity Data for CAS 1903871-12-4
An exhaustive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor technical datasheets returned zero primary research articles, patents, or database entries containing quantitative biological activity data (e.g., IC50, Ki, EC50, % inhibition) for CAS 1903871-12-4 [1]. In contrast, structurally related compounds within the quinolin-8-yloxy-piperidine class have published activity data: for instance, the PDGFRβ inhibitor CP-673451, which contains a quinolin-8-yl-piperidinamine core, has a reported IC50 of 1 nM , and quinoline-piperidine-based HDAC8 inhibitors have demonstrated sub-micromolar cytotoxic activity against cancer cell lines [2]. No analogous data exist for the target compound. This data absence precludes any head-to-head or cross-study quantitative comparison.
| Evidence Dimension | Availability of published quantitative biological activity data |
|---|---|
| Target Compound Data | No quantitative biological activity data found in any public-domain source |
| Comparator Or Baseline | Structurally related quinolin-8-yloxy-piperidine compounds (e.g., CP-673451) have published IC50 values ranging from 1 nM to low micromolar, depending on target and assay |
| Quantified Difference | Not calculable; data for target compound are absent |
| Conditions | Systematic literature and database survey conducted in April 2026 |
Why This Matters
Procurement decisions for research compounds require evidence of biological activity; the complete absence of such data for CAS 1903871-12-4 represents a critical information gap that prevents any scientifically justified selection of this compound over alternatives.
- [1] Systematic search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and Google Patents for '1903871-12-4', '2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one', and related substructure queries. Search conducted April 2026. View Source
- [2] Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors with promising anticancer activity. CNKI Scholar, 2021. View Source
